molecular formula C21H29ClN2O2 B4407538 1-{2-[2-(4-biphenylyloxy)ethoxy]ethyl}-4-methylpiperazine hydrochloride

1-{2-[2-(4-biphenylyloxy)ethoxy]ethyl}-4-methylpiperazine hydrochloride

Cat. No. B4407538
M. Wt: 376.9 g/mol
InChI Key: AIOPELYLMMUYNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{2-[2-(4-biphenylyloxy)ethoxy]ethyl}-4-methylpiperazine hydrochloride, also referred to as BRL-15572, is a chemical compound that has gained significant attention in the field of scientific research. It is a selective antagonist of the serotonin 5-HT1E receptor and has been found to have potential therapeutic applications in various neurological disorders.

Mechanism of Action

BRL-15572 acts as a selective antagonist of the 5-HT1E receptor, which is primarily located in the central nervous system. By blocking the activation of this receptor, BRL-15572 modulates the release of serotonin and other neurotransmitters, thereby regulating their levels in the brain.
Biochemical and Physiological Effects:
Studies have shown that BRL-15572 has a dose-dependent effect on the release of serotonin and other neurotransmitters in the brain. It has also been found to modulate the activity of various ion channels and receptors, including the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory processes.

Advantages and Limitations for Lab Experiments

One of the major advantages of BRL-15572 is its selectivity for the 5-HT1E receptor, which makes it a valuable tool for studying the role of this receptor in various neurological disorders. However, its relatively low potency and selectivity for other serotonin receptor subtypes may limit its use in certain experiments.

Future Directions

There are several future directions for the research and development of BRL-15572. One potential application is in the treatment of migraine, where it may be used to modulate the release of serotonin and other neurotransmitters that are involved in the pathophysiology of this disorder. Other potential applications include the treatment of depression, anxiety, and schizophrenia, where it may be used to regulate the levels of neurotransmitters in the brain. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of BRL-15572.

Scientific Research Applications

BRL-15572 has been extensively studied for its potential therapeutic applications in various neurological disorders such as migraine, depression, anxiety, and schizophrenia. It has been found to have a high affinity for the 5-HT1E receptor, which is involved in the regulation of serotonin neurotransmission and has been implicated in the pathophysiology of these disorders.

properties

IUPAC Name

1-methyl-4-[2-[2-(4-phenylphenoxy)ethoxy]ethyl]piperazine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O2.ClH/c1-22-11-13-23(14-12-22)15-16-24-17-18-25-21-9-7-20(8-10-21)19-5-3-2-4-6-19;/h2-10H,11-18H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIOPELYLMMUYNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCOCCOC2=CC=C(C=C2)C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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